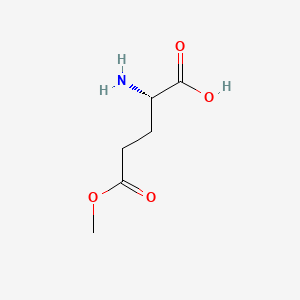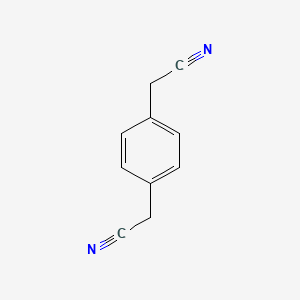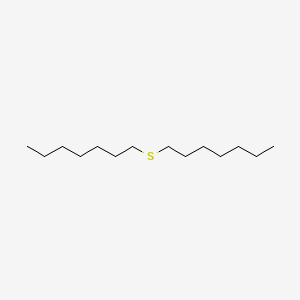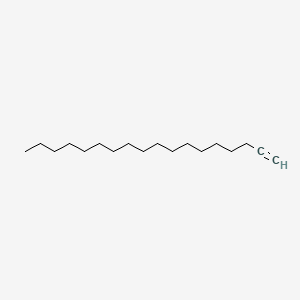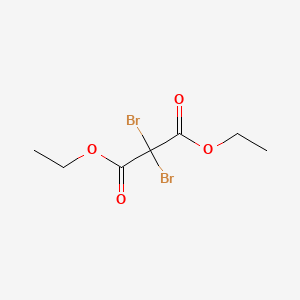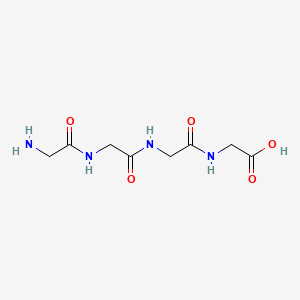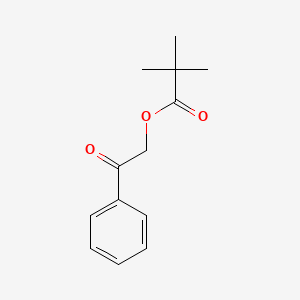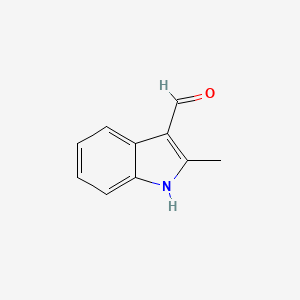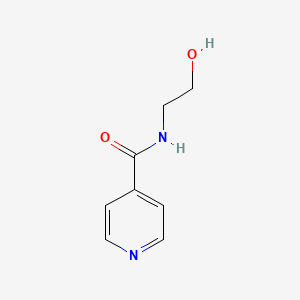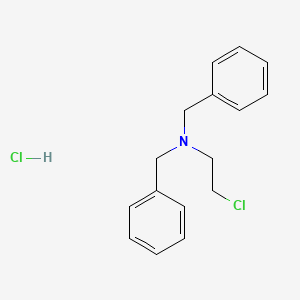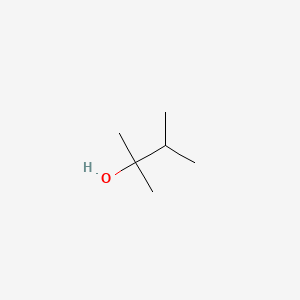
2,3-Diméthylbutan-2-ol
Vue d'ensemble
Description
2,3-Dimethyl-2-butanol, also known as Thexyl alcohol, is an organic compound with the molecular formula C6H14O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications.
Applications De Recherche Scientifique
2,3-Dimethyl-2-butanol is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of other organic compounds and is used in studying reaction mechanisms.
Biology: It is used in biochemical studies to understand the interactions of alcohols with biological molecules.
Medicine: Research on its potential therapeutic effects and its role in drug formulation.
Industry: It is used as a solvent and in the production of fragrances and flavors.
Mécanisme D'action
Mode of Action
Alcohols typically act by modifying the structure and function of proteins, often through hydrogen bonding or by altering the lipid bilayer of cell membranes .
Biochemical Pathways
It’s known that alcohols can affect various biochemical pathways, including those involved in signal transduction, enzyme activation, and membrane transport .
Pharmacokinetics
Like other alcohols, it is likely to be rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on the behavior of similar alcohols, it may cause changes in cell membrane fluidity, alterations in enzyme activity, and disruptions in cell signaling .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2,3-Dimethyl-2-butanol. For example, higher temperatures may increase the volatility and evaporation rate of the compound .
Analyse Biochimique
Biochemical Properties
2,3-Dimethyl-2-butanol plays a significant role in biochemical reactions, particularly in organic synthesis and as a solvent. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with hydroxyl radicals, where 2,3-Dimethyl-2-butanol acts as a scavenger, reacting with these radicals to form less reactive species . This interaction is crucial in preventing oxidative damage in biological systems. Additionally, 2,3-Dimethyl-2-butanol can form complexes with metal ions, which can influence enzyme activity and stability.
Cellular Effects
The effects of 2,3-Dimethyl-2-butanol on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,3-Dimethyl-2-butanol can modulate the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2,3-Dimethyl-2-butanol can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, 2,3-Dimethyl-2-butanol exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . For example, 2,3-Dimethyl-2-butanol can inhibit the activity of certain dehydrogenases, enzymes involved in oxidation-reduction reactions, by binding to their active sites. Additionally, 2,3-Dimethyl-2-butanol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dimethyl-2-butanol can change over time due to its stability and degradation. Studies have shown that 2,3-Dimethyl-2-butanol is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong oxidizing agents . Over time, this degradation can lead to a decrease in its effectiveness and changes in its impact on cellular functions. Long-term exposure to 2,3-Dimethyl-2-butanol in in vitro and in vivo studies has shown that it can have lasting effects on cellular metabolism and gene expression, although these effects are generally reversible upon removal of the compound.
Dosage Effects in Animal Models
The effects of 2,3-Dimethyl-2-butanol vary with different dosages in animal models. At low doses, 2,3-Dimethyl-2-butanol has been observed to have minimal toxic effects and can even provide protective benefits against oxidative stress . At high doses, it can cause adverse effects, including liver and kidney damage, due to its interaction with cellular enzymes and the generation of reactive metabolites. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring only above certain concentration levels.
Metabolic Pathways
2,3-Dimethyl-2-butanol is involved in several metabolic pathways, primarily those related to its oxidation and reduction. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze the conversion of alcohols to aldehydes and acids . These reactions are part of the broader metabolic pathways that manage the detoxification and utilization of alcohols in the body. The presence of 2,3-Dimethyl-2-butanol can influence metabolic flux, altering the levels of various metabolites and affecting overall metabolic balance.
Transport and Distribution
Within cells and tissues, 2,3-Dimethyl-2-butanol is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of 2,3-Dimethyl-2-butanol can affect its concentration in different tissues, influencing its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of 2,3-Dimethyl-2-butanol is influenced by its chemical properties and interactions with cellular components. It can be found in various organelles, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization of 2,3-Dimethyl-2-butanol can affect its activity and function, as different cellular compartments provide distinct environments that can modulate its interactions with biomolecules. Targeting signals and post-translational modifications may also play a role in directing 2,3-Dimethyl-2-butanol to specific subcellular locations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-2-butanol can be synthesized through several methods. One common method involves the hydration of 2,3-dimethyl-2-butene. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the proper formation of the alcohol.
Industrial Production Methods
In industrial settings, 2,3-Dimethyl-2-butanol is often produced through the catalytic hydrogenation of 2,3-dimethyl-2-butene. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction is conducted under high pressure and temperature to achieve efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reaction conditions.
Reduction: It can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrogen halides (HX) or phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or secondary alcohols.
Substitution: Alkyl halides or other substituted compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-2-butene: A precursor in the synthesis of 2,3-Dimethyl-2-butanol.
2,3-Butanediol: Another alcohol with similar structural features but different reactivity.
tert-Butanol: A tertiary alcohol with a similar structure but different physical and chemical properties.
Uniqueness
2,3-Dimethyl-2-butanol is unique due to its specific structural arrangement, which influences its reactivity and applications. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, providing stability in various chemical processes.
Propriétés
IUPAC Name |
2,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3,4)7/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECULIHBUCAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208126 | |
| Record name | 2,3-Dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-60-5 | |
| Record name | 2,3-Dimethyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thexyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYL-2-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWE5U7S6W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


